1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
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Overview
Description
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate is a chemical compound with the molecular formula C₂₆H₃₄N₄O₄. It is known for its unique spirocyclic structure, which consists of a diazaspiroheptane core with a benzyl group attached.
Preparation Methods
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate typically involves the following steps:
Formation of the diazaspiroheptane core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure. Commonly used reagents include amines and alkyl halides.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the diazaspiroheptane core.
Formation of the hemioxalate salt: The final step involves the reaction of the benzylated diazaspiroheptane with oxalic acid to form the hemioxalate salt.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate can be compared with other similar compounds, such as:
1-Benzyl-1,6-diazaspiro[3.3]heptane: This compound lacks the hemioxalate group and may have different chemical and biological properties.
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride: This compound has a different counterion (dihydrochloride) and may exhibit different solubility and stability properties.
1-Benzyl-1,6-diazaspiro[3.3]heptane sulfate: This compound has a sulfate counterion and may have different reactivity and biological activities.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hemioxalate group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDRUUOMXDHMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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